molecular formula C4H7Cl2N3 B158930 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride CAS No. 130128-49-3

4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride

Cat. No.: B158930
CAS No.: 130128-49-3
M. Wt: 168.02 g/mol
InChI Key: CBONAWLPWGJTPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ammonia or an amine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrazole derivatives.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-1H-pyrazol-5-amine
  • 5-chloropyrazole-4-carboxaldehyde
  • 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid

Uniqueness

4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBONAWLPWGJTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385129
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130128-49-3
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130128-49-3
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